Cas no 6266-05-3 (Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl-)

Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl-, is a structurally unique bicyclic compound featuring a rigid norbornane framework with carboxylic acid and amino functional groups. Its sterically constrained geometry and multifunctional nature make it valuable in synthetic chemistry, particularly for designing chiral auxiliaries, ligands, or biologically active intermediates. The presence of both amino and carboxyl groups allows for versatile derivatization, enabling applications in asymmetric synthesis and pharmaceutical research. The trimethyl substitution enhances steric hindrance, which can influence selectivity in catalytic reactions. This compound is typically used in high-purity form to ensure consistent performance in specialized organic transformations.
Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl- structure
6266-05-3 structure
Product name:Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl-
CAS No:6266-05-3
MF:C14H10N3O3Cl
MW:303.7005
CID:517147

Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl-
    • 2-AMINO-2-BORNANECARBOXYLIC ACID
    • Opt.-inakt. 2-Amino-1,7,7-trimethyl-norbornan-2-carbonsaeure
    • optically inactive 2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid

Computed Properties

  • Exact Mass: 197.14200
  • Monoisotopic Mass: 197.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.116
  • Boiling Point: 295.8°C at 760 mmHg
  • Flash Point: 132.7°C
  • Refractive Index: 1.521
  • PSA: 63.32000
  • LogP: 2.31500

Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1349909-25mg
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
6266-05-3 98%
25mg
¥10588 2023-02-28
Enamine
EN300-296272-0.05g
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
6266-05-3
0.05g
$1140.0 2023-02-28
Alichem
A490025014-1g
2-Amino-2-bornanecarboxylic acid
6266-05-3 95%
1g
$481.80 2023-09-01
Enamine
EN300-296272-10.0g
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
6266-05-3
10.0g
$5837.0 2023-02-28
Enamine
EN300-296272-0.1g
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
6266-05-3
0.1g
$1195.0 2023-02-28
Enamine
EN300-296272-5.0g
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
6266-05-3
5.0g
$3935.0 2023-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD69698-1g
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
6266-05-3 97%
1g
¥2856.0 2023-09-02
Ambeed
A271919-1g
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
6266-05-3 97%
1g
$416.0 2023-02-28
Enamine
EN300-296272-2.5g
2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
6266-05-3
2.5g
$2660.0 2023-02-28
Alichem
A490025014-250mg
2-Amino-2-bornanecarboxylic acid
6266-05-3 95%
250mg
$180.25 2023-09-01

Additional information on Bicyclo[2.2.1]heptane-2-carboxylicacid, 2-amino-1,7,7-trimethyl-

Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl-

The compound with CAS No. 6266-05-3, known as Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, which are characterized by their rigid and stable frameworks due to the presence of two or more rings fused together. The bicyclo[2.2.1]heptane skeleton is a common motif in natural products and synthetic molecules, often associated with bioactive properties.

Recent studies have highlighted the potential of this compound in drug discovery and development. The carboxylic acid group at position 2 and the amino group at the same position introduce functional diversity, making this molecule a versatile building block for medicinal chemists. The presence of three methyl groups at positions 1 and 7 further enhances its hydrophobicity, which is a critical factor in determining its solubility and bioavailability.

One of the most intriguing aspects of this compound is its ability to act as a chiral template in asymmetric synthesis. The rigid bicyclic framework ensures high enantioselectivity in reactions involving this molecule, making it an invaluable tool in the synthesis of complex natural products and pharmaceutical agents. Researchers have utilized this property to develop novel synthetic routes for bioactive compounds with high enantiomeric excess.

In addition to its synthetic applications, this compound has shown promise in biological assays targeting various therapeutic areas. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic disorders and neurodegenerative diseases. The amino group at position 2 plays a crucial role in binding to enzyme active sites, while the bicyclo[2.2.1]heptane framework provides structural rigidity necessary for optimal binding affinity.

The synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. Key steps include the formation of the bicyclic framework through ring-closing metathesis or other cyclization techniques, followed by functionalization at specific positions to introduce the amino and methyl groups.

From an environmental standpoint, this compound exhibits favorable biodegradation properties under aerobic conditions due to its hydrocarbon backbone and functional groups that facilitate microbial breakdown. This makes it an eco-friendly choice for applications in green chemistry and sustainable drug development.

Moreover, computational studies using molecular docking and quantum mechanics have provided insights into its interaction with biological targets at the molecular level. These studies have revealed that the trimethyl substituents at positions 1 and 7 contribute significantly to van der Waals interactions with target proteins, enhancing binding stability.

In conclusion, Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl is a multifaceted compound with applications spanning synthetic chemistry, pharmacology, and environmental science. Its unique structure and functional groups make it a valuable asset in the development of novel therapeutic agents and advanced materials.

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